molecular formula C38H47NO6 B012624 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide CAS No. 110698-53-8

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

Cat. No.: B012624
CAS No.: 110698-53-8
M. Wt: 613.8 g/mol
InChI Key: VVDTVZIYBOPOTA-UHFFFAOYSA-N
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Description

N-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide (ODAF, CAS 110698-53-8) is a lipophilic fluorescein derivative where the 5-position of the xanthene core is substituted with an octadecanamide (C18) chain . Its molecular formula is C₃₈H₄₇NO₆, with a molecular weight of 613.8 g/mol. ODAF is widely utilized as a fluorescent probe in lipid nanoparticles (LN-ODAF) for tracking ocular drug delivery due to its stable incorporation into lipid bilayers and bright green fluorescence (Em/Ex: 520/490 nm) .

Properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDTVZIYBOPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide typically involves multiple steps. One common method includes the initial formation of the spiro compound through a condensation reaction between a benzofuran derivative and a xanthene derivative. This is followed by the introduction of the octadecanamide group through an amidation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Research indicates that compounds similar to N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide exhibit strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that derivatives of benzofuran can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .

2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. In a series of experiments, derivatives were tested for their ability to inhibit pro-inflammatory cytokines, demonstrating potential for treating conditions like arthritis and other inflammatory diseases. The structure of the compound allows it to interact with inflammatory pathways, thereby reducing inflammation .

3. Antimicrobial Activity
this compound has also been investigated for its antibacterial and antifungal properties. Compounds within this class have been effective against various pathogens, indicating potential use in developing new antimicrobial agents .

Material Science Applications

1. Photodynamic Therapy (PDT)
The unique structural features of this compound lend themselves to applications in photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species upon light activation. This property is particularly useful in targeted cancer therapies . The spirobenzofuran structure enhances the light absorption properties necessary for effective PDT.

2. Dye-Sensitized Solar Cells (DSSCs)
Recent studies have explored the use of compounds like this compound as sensitizers in dye-sensitized solar cells. The compound's ability to absorb sunlight and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells .

Data Tables

Application Mechanism Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacterial and fungal pathogens
Photodynamic TherapyGenerates reactive oxygen species upon activation
Dye-Sensitized Solar CellsAbsorbs sunlight for energy conversion

Case Studies

Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of benzofuran derivatives, including those structurally related to this compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The administration of these compounds resulted in decreased swelling and pain scores compared to control groups, highlighting their potential as therapeutic agents for chronic inflammatory conditions.

Case Study 3: Photodynamic Therapy Application
In a preclinical trial involving cancer treatment, derivatives of the compound were used in PDT protocols. Tumor cells treated with these compounds showed reduced viability when exposed to specific wavelengths of light, demonstrating their effectiveness as photosensitizers.

Mechanism of Action

The mechanism of action of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorescein Derivatives with Variable Alkyl Chains

5-Dodecanoylaminofluorescein (C12 Analog)
  • Structure : Features a dodecanamide (C12) chain instead of C16.
  • Molecular Formula: C₃₂H₃₅NO₆; Molecular Weight: 529.6 g/mol .
  • Used in fluorescent labeling with moderate lipid solubility .
5-(Dodecanoylamino)fluorescein-di-β-D-galactopyranoside
  • Structure : Dodecanamide chain conjugated with β-D-galactose residues.
  • Molecular Weight : 853.9 g/mol .
  • Applications : Enhanced hydrophilicity due to galactose moieties; used as a enzymatic substrate in glycosidase assays .

Functional Group Modifications

5-Carboxyfluorescein (5-CF)
  • Structure : Carboxylic acid substituent at the 5-position instead of octadecanamide.
  • Molecular Formula : C₂₁H₁₂O₇; Molecular Weight : 376.3 g/mol .
  • Applications: Hydrophilic probe for studying organic anion transporters (OAT1/OAT3) due to its polarity. Unlike ODAF, it cannot integrate into lipid bilayers .
Calcein-AM
  • Structure: Contains bis(carboxymethyl)amino groups and a acetoxymethyl (AM) ester.
  • Molecular Formula : C₃₀H₃₁N₃O₁₃; Molecular Weight : 641.6 g/mol .
  • Applications : Cell-permeant esterase substrate for cytotoxicity assays. Fluorescence is quenched until intracellular esterases cleave the AM group, a mechanism distinct from ODAF’s direct membrane labeling .

Halogenated and Polyhydroxy Derivatives

Phloxine B
  • Structure : Tetrabromo-tetrachloro derivative of fluorescein.
  • Molecular Formula : C₂₀H₂Br₄Cl₄O₅; Molecular Weight : 829.6 g/mol .
  • Applications : Histological stain with red fluorescence. Halogenation increases photostability but reduces cell permeability compared to ODAF .
Gallein
  • Structure : 3',4',5',6'-Tetrahydroxy-spiroxanthene.
  • Molecular Formula : C₂₀H₁₂O₇; Molecular Weight : 364.3 g/mol .
  • Applications : Acid-base indicator and G-protein inhibitor. Lacks alkyl chains, making it unsuitable for lipid-based studies .

Modified Spiroxanthene Derivatives

(7-Amino-4-chloronaphthalen-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
  • Structure : Chloronaphthalene and diacetyloxy substitutions.
  • Molecular Weight : ~800 g/mol (estimated) .
  • Applications : Investigated in high-throughput SARS-CoV-2 studies. The acetyloxy groups may enhance solubility in organic solvents .

Key Comparative Data

Compound Substituent(s) Molecular Weight (g/mol) Key Applications Reference
ODAF Octadecanamide (C18) 613.8 Lipid nanoparticle tracking
5-Dodecanoylaminofluorescein Dodecanamide (C12) 529.6 Fluorescent labeling
5-Carboxyfluorescein Carboxylic acid 376.3 Organic anion transporter studies
Calcein-AM Bis(carboxymethyl), AM 641.6 Cytotoxicity assays
Phloxine B Br/Cl substitutions 829.6 Histological staining
Gallein Tetrahydroxy 364.3 Acid-base indicator

Discussion of Structural-Property Relationships

  • Alkyl Chain Length: Longer chains (e.g., C18 in ODAF) enhance lipid solubility and membrane integration, critical for tracking lipid nanoparticles . Shorter chains (C12) reduce retention in hydrophobic environments .
  • Polar Groups : Carboxylic acid (5-CF) or galactose conjugates increase hydrophilicity, shifting applications to transporter assays or enzymatic studies .
  • Halogenation : Introduces red-shifted fluorescence and photostability (Phloxine B) but limits cell permeability .

Biological Activity

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide is a synthetic compound with potential biological activity, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H15NO6
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 82779-14-4
  • IUPAC Name : N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide

The compound exhibits various biological activities, which can be attributed to its structural features:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress.
  • Enzyme Modulation : Research indicates that compounds similar to this structure can modulate enzyme activities such as protein phosphatase 2A (PP2A), influencing cellular signaling pathways related to cancer and other diseases .
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Biological Activity Data

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Enzyme InhibitionModulates PP2A activity
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

  • Antioxidant Potential :
    • A study evaluated the antioxidant capacity of similar compounds and found significant free radical scavenging activity, suggesting that this compound may offer protective effects against oxidative damage in cells.
  • Cancer Research :
    • In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, a derivative demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .
  • Inflammation Studies :
    • A recent investigation into the anti-inflammatory properties revealed that compounds with similar structures could significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a therapeutic role in conditions like arthritis or other inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide?

The compound is synthesized via amidation of the xanthene core with octadecanoic acid. A validated approach involves coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. Reaction optimization includes monitoring by TLC and purification via column chromatography to achieve ≥95% purity .

Q. Which analytical techniques are essential for structural and purity characterization?

Critical methods include:

  • HPLC : To confirm purity (≥90% as a baseline) and resolve any diastereomers.
  • NMR Spectroscopy : 1H/13C NMR for verifying the spiroxanthene backbone and amide linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₃₃H₄₁NO₆).
  • Fluorescence Spectroscopy : To assess excitation/emission maxima and quantum yield .

Q. How does solvent selection impact the compound’s solubility and experimental applications?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (<0.1% v/v final concentration) to avoid cytotoxicity. Solvent polarity adjustments can mitigate aggregation-induced quenching .

Advanced Research Questions

Q. What experimental designs optimize fluorescence quantum yield under varying pH conditions?

Fluorescence intensity depends on the protonation state of the 3',6'-dihydroxy groups. Conduct pH titration (pH 4–9) in buffered solutions (e.g., PBS) while monitoring emission at λem ≈ 520 nm. Maximize quantum yield near pH 7.4, analogous to Calcein’s pH-dependent behavior .

Q. How can this compound be functionalized for FRET-based detection of biomolecular interactions?

Modify the octadecanamide chain with bioorthogonal handles (e.g., azide/alkyne for click chemistry). For lignin detection, conjugate to lignin-binding peptides via carbodiimide-mediated coupling, ensuring donor-acceptor distance <10 nm for efficient FRET .

Q. What strategies resolve contradictions in reported metal-ion quenching data?

Discrepancies may arise from competing ions or buffer interactions. Use competitive binding assays with EDTA controls and quantify binding constants via Stern-Volmer plots. For example, Calcein’s Fe³⁺ quenching is reversible with excess EDTA, providing a methodological template .

Q. How can computational modeling guide the design of photostable derivatives?

Apply time-dependent density functional theory (TD-DFT) to predict excited-state behavior. Screen substituents (e.g., electron-withdrawing groups on the xanthene ring) to reduce photobleaching. ICReDD’s iterative computational-experimental workflow accelerates derivative optimization .

Q. What assays validate the compound’s role in bacterial quorum sensing (QS) studies?

Use lux reporter strains (e.g., Vibrio fischeri) to correlate fluorescence intensity with QS-regulated bioluminescence. Compare with structurally similar acyl amides (e.g., 3-oxo-C12-homoserine lactone), noting differences in membrane permeability and signal interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Reactant of Route 2
Reactant of Route 2
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide

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